Ethyl 3-amino-5-nitrobenzoate

Description

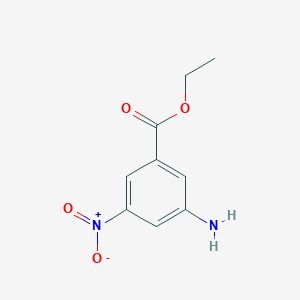

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-7(10)5-8(4-6)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOFAKOEQNUEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356555 | |

| Record name | ethyl 3-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-67-9 | |

| Record name | Benzoic acid, 3-amino-5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10394-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-5-nitrobenzoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-nitrobenzoate is a key chemical intermediate that serves as a versatile building block in the realms of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a benzoate scaffold, provides multiple reactive sites for further functionalization. This strategic arrangement of functional groups allows for the construction of complex heterocyclic systems, making it a valuable precursor in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, safety protocols, and its significant applications in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate the reaction conditions, purification methods, and appropriate storage and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 10394-67-9 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1][3] |

| Melting Point | 155-156 °C | [4] |

| Boiling Point | 398.8±22.0 °C (Predicted) | [4] |

| Density | 1.330±0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C (Protect from light) | [3][4] |

| IUPAC Name | This compound | [1] |

| InChI Key | DJOFAKOEQNUEAK-UHFFFAOYSA-N | [1] |

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, and scalability of the reaction. Two primary synthetic strategies are highlighted below, showcasing the chemical logic behind the process.

Pathway 1: Esterification of 3-Amino-5-nitrobenzoic Acid

This direct and often preferred method involves the esterification of the corresponding carboxylic acid, 3-amino-5-nitrobenzoic acid. The presence of the amino group can complicate standard Fischer esterification conditions due to its basicity. Therefore, activation of the carboxylic acid is a common and effective strategy.

Causality of Experimental Choices: The direct esterification under acidic conditions (Fischer esterification) can lead to the protonation of the amino group, reducing the nucleophilicity of the carbonyl oxygen and thus slowing down the desired reaction. To circumvent this, the carboxylic acid is often converted to a more reactive intermediate, such as an acyl chloride. Thionyl chloride (SOCl₂) or acetyl chloride are excellent choices for this transformation as they react readily with the carboxylic acid to form the highly electrophilic acyl chloride, which then rapidly reacts with ethanol to yield the desired ester with high efficiency.[1]

-

Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-5-nitrobenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid dissolves and the evolution of gas (HCl and SO₂) ceases. This indicates the formation of the acyl chloride.

-

Esterification: Carefully remove the excess thionyl chloride under reduced pressure.

-

To the resulting acyl chloride, slowly add anhydrous ethanol at a low temperature (e.g., 0 °C) with continuous stirring. An inert solvent such as dichloromethane or tetrahydrofuran can be used.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Esterification of 3-amino-5-nitrobenzoic acid via an acyl chloride intermediate.

Pathway 2: Nitration of a Precursor Ester followed by Selective Reduction

An alternative and elegant approach begins with a simpler, commercially available starting material like ethyl benzoate. This multi-step synthesis leverages the directing effects of the substituents on the aromatic ring.

Causality of Experimental Choices: The ethyl ester group is a deactivating, meta-directing group.[1] Therefore, the initial nitration of ethyl benzoate will predominantly yield ethyl 3-nitrobenzoate. A second nitration, under more forcing conditions, will also be directed to a meta position relative to the ester, resulting in ethyl 3,5-dinitrobenzoate. The key to this pathway is the subsequent selective reduction of one of the two nitro groups. This can be achieved using specific reducing agents that can differentiate between the two electronically equivalent nitro groups, or by carefully controlling the stoichiometry of a more powerful reducing agent. Reagents such as iron powder in acetic acid have been shown to be effective for the selective reduction of one nitro group in dinitro-aromatic compounds.[1]

-

Dinitration of Ethyl Benzoate: To a mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add ethyl benzoate while maintaining a low temperature (e.g., 0-10 °C).

-

After the addition is complete, allow the reaction to stir at room temperature until the formation of ethyl 3,5-dinitrobenzoate is complete (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude dinitro ester.

-

Selective Reduction: Dissolve the crude ethyl 3,5-dinitrobenzoate in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent capable of selective reduction, for example, iron powder.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction. The goal is to reduce only one of the nitro groups.

-

Work-up and Purification: Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate and purify the resulting crude product by column chromatography to separate the desired this compound from any unreacted starting material and the fully reduced diamine byproduct.

Caption: Synthesis via dinitration of ethyl benzoate and subsequent selective reduction.

Applications in Drug Development

The synthetic utility of this compound is most evident in its role as a precursor to a wide array of pharmacologically active molecules. The amino and nitro groups, along with the ethyl ester, provide three distinct points for chemical modification, allowing for the generation of diverse compound libraries for biological screening.

-

Scaffold for Heterocyclic Synthesis: The presence of the amino and nitro groups on the aromatic ring makes it an ideal starting material for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.

-

Intermediate for Bioactive Molecules: This compound serves as a crucial intermediate in the synthesis of potential therapeutic agents, including those with antifungal and proton pump inhibitory activities.[1] The amino group can be acylated or alkylated, the nitro group can be reduced to an amine and subsequently functionalized, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

-

First Aid Measures:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for the construction of complex molecules with potential therapeutic applications. The synthetic pathways outlined in this guide provide a solid foundation for its preparation, while the safety information underscores the importance of responsible handling. As research in drug discovery continues to evolve, the demand for such strategically functionalized building blocks is likely to increase, further solidifying the importance of this compound in the development of novel pharmaceuticals.

References

-

Chemsrc. (2025, November 4). This compound | CAS#:10394-67-9. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl 3-nitrobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Mthis compound. Retrieved from [Link]

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

-

PubChem. (n.d.). Ethyl 3-amino-2-nitrobenzoate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). methyl 5-amino-2-methyl-3-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

-

ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

-

CBSE Academic. (n.d.). sample paper (2024 -25). Retrieved from [Link]

Sources

physicochemical properties of ethyl 3-amino-5-nitrobenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-Amino-5-Nitrobenzoate

Introduction

This compound is a key chemical intermediate whose utility in medicinal chemistry and organic synthesis is derived from its unique trifunctional architecture.[1] The strategic placement of an electron-donating amino group, an electron-withdrawing nitro group, and a versatile ethyl ester moiety on a benzene ring makes it a valuable precursor for the synthesis of complex heterocyclic systems and novel pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, and synthetic considerations, offering field-proven insights for researchers and drug development professionals.

Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and handling procedures.

Identity and Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 10394-67-9[1]

-

Molecular Formula: C₉H₁₀N₂O₄[1]

-

Molecular Weight: 210.19 g/mol [1]

-

InChI Key: DJOFAKOEQNUEAK-UHFFFAOYSA-N[1]

The molecule's structure, featuring meta-disposed amino and nitro groups relative to the ethyl carboxylate, creates a distinct electronic and steric environment that governs its reactivity and interactions.

Table 1: Summary of Core Physicochemical Properties

| Property | Value / Information | Source |

| CAS Number | 10394-67-9 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Physical Form | Solid (predicted) | General chemical knowledge |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [3] |

Synthetic Pathways and Considerations

The synthesis of this compound can be approached via several established organic transformations. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. The primary challenge lies in achieving the correct regioselectivity of the functional groups on the aromatic ring.

Two common synthetic strategies are outlined below. The directing effects of the substituents are paramount: the ethyl ester is a meta-director, while the amino group is an ortho-, para-director and the nitro group is a meta-director.

Caption: Primary synthetic routes to this compound.

Expert Rationale for Pathway Selection:

-

Pathway A (Esterification First): This route often provides better overall yields and purity. Starting with 3,5-dinitrobenzoic acid allows for a straightforward esterification.[4] The critical step is the subsequent chemoselective reduction of one nitro group. Reagents like sodium sulfide or controlled catalytic hydrogenation can achieve this, leaving the other nitro group intact. This method avoids potential side reactions associated with nitrating an already amino-substituted ring.

-

Pathway B (Nitration First): While seemingly more direct, nitrating ethyl 3-aminobenzoate can be complex. The powerful activating and ortho-, para-directing nature of the amino group must be managed, often by protecting it as an amide, to prevent over-nitration and control regioselectivity. Without protection, the reaction conditions must be carefully controlled to favor mono-nitration at the 5-position.

Spectroscopic and Analytical Characterization

Definitive structural elucidation and purity assessment are non-negotiable in scientific research. A multi-technique approach is essential for a comprehensive characterization of this compound.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. While complete published spectra are not widely available, reliable predictions can be made based on analogous structures.[1]

Table 2: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | ~7.5 - 8.5 | m | - | |

| Amino (-NH₂) | ~5.0 - 6.0 | br s | - | |

| Ethyl (-OCH₂ CH₃) | ~4.4 | q | ~7.1 | |

| Ethyl (-OCH₂CH₃ ) | ~1.4 | t | ~7.1 | |

| ¹³C NMR | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | ||

| Carbonyl (C =O) | ~165 | |||

| Aromatic C -NH₂ | ~149 | |||

| Aromatic C -NO₂ | ~148 | |||

| Aromatic C -COOEt | ~132 | |||

| Aromatic C -H | ~110 - 120 | |||

| Ethyl (-OCH₂ ) | ~62 | |||

| Ethyl (-CH₃ ) | ~14 | |||

| Predicted data is based on analogous structures and standard functional group chemical shifts.[1] |

Protocol: Structural Confirmation by NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The causality for this step is to identify all hydrogen environments. Look for the characteristic ethyl group pattern (quartet and triplet) and the signals from the aromatic protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D NMR (HSQC/COSY) - Self-Validation Step:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. This is a crucial validation step to confirm the C-H connectivities of the aromatic ring and the ethyl group.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will definitively link the methylene quartet and methyl triplet of the ethyl group, providing trustworthy evidence of this fragment.

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Assign all peaks based on chemical shifts, multiplicities, and 2D correlations to validate the final structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Table 3: Key Predicted IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 (two bands) | Characteristic stretching of the amine group. |

| C-H Stretch | Aromatic / Alkyl | 2850-3100 | C-H bonds of the benzene ring and ethyl group. |

| C=O Stretch | Ester (-COOEt) | ~1720 | Strong absorption typical for an ester carbonyl.[1] |

| N=O Stretch | Nitro (-NO₂) | ~1530 (asymmetric) & ~1350 (symmetric) | Two strong, characteristic bands for the nitro group.[1] |

| C-O Stretch | Ester | 1100-1300 | Stretching of the C-O single bonds in the ester. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system of the substituted benzene ring, along with the chromophoric amino and nitro groups, gives this compound a distinct UV-Vis absorption profile. This property is fundamental to its detection in HPLC analysis.

Table 4: Expected UV-Vis Absorption Data

| Wavelength (λmax) | Electronic Transition Type | Associated Chromophore |

| ~240-280 nm | π → π | Aromatic ring system |

| ~330-380 nm | n → π | Nitro and Amino groups |

| Expected data based on the electronic properties of the contained chromophores.[1] |

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds.[1] A well-developed reversed-phase HPLC method provides accurate and reproducible quantification of the main component and any impurities.

Protocol: Purity Determination by Reversed-Phase HPLC

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set at a λmax determined from UV-Vis spectroscopy (e.g., 254 nm or a secondary maximum).

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Method Development (Causality): A gradient elution is chosen to ensure that impurities with a wide range of polarities are separated from the main peak and eluted from the column in a reasonable time. A typical starting gradient might be 5% B, ramping to 95% B over 15-20 minutes.

-

System Suitability (Trustworthiness Check):

-

Inject a standard solution five times.

-

The Relative Standard Deviation (RSD) of the peak area and retention time should be <2.0%.

-

The theoretical plates for the main peak should be >2000, and the tailing factor should be between 0.9 and 1.5. These parameters validate that the system is performing with adequate precision and efficiency.

-

-

Analysis: Inject the sample solution.

-

Data Processing: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Stability and Reactivity

-

Stability: The compound should be stored in a cool, dark, and dry place to prevent degradation.[3] The amino group is susceptible to oxidation, which can lead to discoloration over time.

-

Reactivity: The molecule possesses three reactive sites for further functionalization:

-

Amino Group: Can be acylated, alkylated, or diazotized for further coupling reactions.

-

Nitro Group: Can be reduced to a second amino group, creating a diamine derivative, a common precursor for heterocycles.[1]

-

Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide.

-

This trifunctional nature makes this compound a highly versatile building block in the synthesis of compound libraries for drug discovery.[1]

References

-

This compound | CAS#:10394-67-9. Chemsrc.com. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

ethyl 3-nitrobenzoate. Stenutz. Available at: [Link]

-

Mthis compound. MySkinRecipes. Available at: [Link]

-

Mthis compound | C8H8N2O4 | CID 2756518. PubChem - NIH. Available at: [Link]

-

Ethyl 3-nitrobenzoate. National Institute of Standards and Technology. Available at: [Link]

-

ethyl 4-aminobenzoate. Organic Syntheses Procedure. Available at: [Link]

-

Ethyl 4-amino-3-iodo-5-nitro-benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

What is the synthesis of methyl 3-nitrobenzoate?. Quora. Available at: [Link]

-

Ethyl 3-nitrobenzoate. Cheméo. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

This compound. Clentran. Available at: [Link]

-

Ethyl 3-nitrobenzoate. National Institute of Standards and Technology. Available at: [Link]

-

analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link]

-

Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Available at: [Link]

-

Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. ResearchGate. Available at: [Link]

Sources

ethyl 3-amino-5-nitrobenzoate molecular structure and weight

An In-Depth Technical Guide to Ethyl 3-Amino-5-Nitrobenzoate: Molecular Structure, Properties, and Synthetic Strategies for Drug Development

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the fields of medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, physicochemical properties, and strategic synthetic pathways. The insights provided herein are grounded in established chemical principles to empower researchers in their pursuit of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with three functional groups: an ethyl ester, an amino group, and a nitro group. The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group at the meta positions relative to the ethyl ester group imparts a unique electronic and reactive profile to the molecule. This distinct arrangement makes it a versatile precursor for the synthesis of more complex heterocyclic systems and other target molecules in drug discovery.[1]

The molecular formula of this compound is C₉H₁₀N₂O₄.[1][2][3] Its structure is confirmed through various spectroscopic techniques, which would reveal the characteristic signals for the aromatic protons, the ethyl group, the amino protons, and the vibrations of the nitro and carbonyl groups.

Visualization of Molecular Structure

Caption: 2D chemical structure of this compound.

Key Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2][3] |

| Molecular Weight | 210.19 g/mol | [1][2][3] |

| CAS Number | 10394-67-9 | [1][2][4][5] |

| Appearance | Solid | [6] |

| InChI Key | DJOFAKOEQNUEAK-UHFFFAOYSA-N | [1] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several established pathways in organic chemistry. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. A common and effective strategy involves the selective reduction of a dinitro precursor, such as ethyl 3,5-dinitrobenzoate.[1] This method is advantageous as it allows for precise control over the introduction of the amino group.

Synthetic Workflow: Selective Reduction Pathway

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Selective Monoreduction

This protocol describes the selective reduction of one nitro group of ethyl 3,5-dinitrobenzoate. The chemoselectivity is a critical aspect of this synthesis, as over-reduction would lead to the formation of the corresponding diamine.

Materials:

-

Ethyl 3,5-dinitrobenzoate

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend ethyl 3,5-dinitrobenzoate in a mixture of ethanol and water.

-

Addition of Acid: Add glacial acetic acid to the suspension. The acid serves to activate the iron powder and facilitate the reduction process.

-

Addition of Reducing Agent: Gradually add iron powder to the stirring mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progression of the reaction.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Iron in Acetic Acid: This reagent system is a classic and cost-effective choice for the selective reduction of one nitro group in the presence of another. The acidic medium protonates the nitro group, making it more susceptible to reduction by the zero-valent iron.

-

TLC Monitoring: This is crucial for determining the reaction endpoint. Stopping the reaction at the right time is key to maximizing the yield of the desired mono-amino product and minimizing the formation of the diamino byproduct.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature. The amino group can be readily diazotized and converted to a wide range of other functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be coupled with amines to form amides. This versatility allows for the generation of diverse libraries of compounds for biological screening.[1]

Role as a Precursor in a Drug Discovery Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. 10394-67-9|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 3-amino-2-nitrobenzoate | C9H10N2O4 | CID 18315537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10394-67-9 [amp.chemicalbook.com]

- 5. This compound | CAS#:10394-67-9 | Chemsrc [chemsrc.com]

- 6. Ethyl 4-amino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

1H NMR and 13C NMR spectra of ethyl 3-amino-5-nitrobenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-amino-5-nitrobenzoate

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing definitive structural elucidation of organic molecules.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in medicinal and organic chemistry.[3] We will dissect the theoretical underpinnings of its spectral features, grounded in the electronic effects of its substituent groups, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization.

Molecular Structure and Electronic Environment

This compound presents a fascinating case study in NMR spectroscopy due to the competing electronic effects of its substituents on the aromatic ring. The structure contains an electron-donating amino (-NH₂) group and two electron-withdrawing groups: a nitro (-NO₂) group and an ethyl ester (-COOEt) group.[3] Understanding these influences is paramount to accurately interpreting the resulting NMR spectra.

-

Electron-Donating Group (EDG): The amino group (-NH₂) donates electron density into the aromatic ring via resonance, primarily at the ortho and para positions. This effect generally causes shielding, shifting the NMR signals of nearby nuclei upfield (to a lower ppm value).[4][5]

-

Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and ethyl ester (-COOEt) groups pull electron density out of the ring through both inductive and resonance effects. This deshielding causes the NMR signals of adjacent nuclei to shift downfield (to a higher ppm value).[4][5][6]

The interplay of these groups dictates the precise chemical environment of each proton and carbon atom, leading to a unique and predictable spectral fingerprint.

Caption: Molecular structure of this compound with atom numbering.

Analysis of the Predicted ¹H NMR Spectrum

The proton NMR spectrum is the initial point for most structural analyses.[7] For this compound, we anticipate distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amino protons.

Aromatic Region (δ 7.5 - 8.5 ppm)

The three protons on the benzene ring (H-2, H-4, H-6) are in different chemical environments and will produce separate signals.

-

H-2: This proton is positioned between two powerful EWGs (the ester and the nitro group). This proximity results in significant deshielding, causing its signal to appear furthest downfield. It will be split by H-4 and H-6, but due to the distance, the coupling will be small (meta-coupling, J ≈ 2-3 Hz). It is expected to appear as a triplet or a multiplet.

-

H-6: Situated between an EWG (ester) and an EDG (amino), the deshielding effect is less pronounced than for H-2. Its signal will be upfield relative to H-2. It will also show meta-coupling to H-2 and H-4, appearing as a triplet or multiplet.

-

H-4: This proton is flanked by the EDG (-NH₂) and the EWG (-NO₂). The competing effects will place its signal at a distinct chemical shift, likely between H-2 and H-6. It will also exhibit meta-coupling, appearing as a triplet or multiplet.

Aliphatic Region (δ 1.4 - 4.4 ppm)

The ethyl ester group gives rise to two characteristic signals.

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to an electronegative oxygen atom, which deshields them, shifting their signal downfield to around δ 4.4 ppm.[3] According to the n+1 rule, their signal will be split into a quartet by the three neighboring methyl protons (3+1=4).

-

Methyl Protons (-OCH₂CH₃): These protons are further from the oxygen and are therefore more shielded, appearing upfield around δ 1.4 ppm.[3] They are adjacent to the two methylene protons, so their signal is split into a triplet (2+1=3).

Amino Protons (-NH₂)

The protons of the amino group typically appear as a broad singlet between δ 5.0 - 6.0 ppm.[3] The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-2, H-4, H-6) | ~7.5 - 8.5 | m (multiplet) | meta-coupling ~2-3 Hz |

| Amino (-NH₂) | ~5.0 - 6.0 | br s (broad singlet) | - |

| Ethyl (-OCH₂ CH₃) | ~4.4 | q (quartet) | ~7.1 |

| Ethyl (-OCH₂CH₃ ) | ~1.4 | t (triplet) | ~7.1 |

Predicted data is based on analogous structures and standard functional group chemical shifts.[3]

Analysis of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.[3] For this compound, nine distinct carbon signals are expected, as there are no planes of symmetry in the molecule.

Aromatic Region (δ 110 - 150 ppm)

The chemical shifts of the six aromatic carbons are highly sensitive to the electronic effects of the substituents.

-

C-3 (attached to -NH₂): The electron-donating amino group strongly shields this carbon, but the direct attachment of the electronegative nitrogen atom has a deshielding effect. The net result is a downfield shift, predicted around δ 149 ppm.[3]

-

C-5 (attached to -NO₂): The powerful electron-withdrawing nitro group deshields this carbon, shifting it significantly downfield to around δ 148 ppm.[3]

-

C-1 (attached to -COOEt): The ester group is electron-withdrawing, placing this carbon's signal downfield, estimated around δ 132 ppm.[3]

-

C-2, C-4, C-6 (attached to H): These carbons will appear in the range of δ 110 - 120 ppm. Their precise shifts are determined by their position relative to the EDG and EWGs. Generally, positions ortho and para to an EDG are shielded, while those ortho and para to an EWG are deshielded.[4][8]

Carbonyl and Aliphatic Regions (δ 14 - 165 ppm)

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear far downfield, typically around δ 165 ppm.[3]

-

Ethyl Carbons (-OCH₂CH₃): The methylene carbon (-C H₂) is attached to oxygen and is thus more deshielded (~62 ppm) than the terminal methyl carbon (-C H₃) (~14 ppm).[3]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | ~165 |

| Aromatic C -NH₂ | ~149 |

| Aromatic C -NO₂ | ~148 |

| Aromatic C -COOEt | ~132 |

| Aromatic C -H | ~110 - 120 |

| Ethyl (-OC H₂) | ~62 |

| Ethyl (-C H₃) | ~14 |

Predicted data is based on analogous structures and standard functional group chemical shifts.[3]

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for definitive assignment.[7]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum would show a cross-peak between the methylene quartet (~4.4 ppm) and the methyl triplet (~1.4 ppm) of the ethyl group, confirming their connectivity.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the aromatic proton signals to their corresponding carbon signals and confirm the assignments for the ethyl group's CH₂ and CH₃ moieties.[3][7]

Caption: Workflow for NMR-based structural elucidation of the target molecule.

Experimental Protocol for NMR Data Acquisition

Trustworthy data begins with a meticulous experimental protocol. The following is a standard procedure for acquiring high-quality NMR spectra of a small organic molecule like this compound.

I. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for general solubility, while DMSO-d₆ can be useful if hydrogen bonding is of interest.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if the spectrometer is not equipped to reference the solvent signal.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

II. Instrumentation & Calibration

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.

III. ¹H NMR Spectrum Acquisition

-

Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm, to ensure all signals are captured.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

IV. ¹³C NMR Spectrum Acquisition

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

-

Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

V. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion

The structural analysis of this compound by NMR spectroscopy is a clear demonstration of the technique's power. The predictable upfield and downfield shifts in both the ¹H and ¹³C spectra, driven by the distinct electronic nature of the amino, nitro, and ester substituents, allow for a confident and complete assignment of the molecule's structure. By complementing 1D analysis with 2D correlation experiments and adhering to a rigorous experimental protocol, researchers can achieve the high level of certainty required in scientific research and pharmaceutical development.

References

-

The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Jorner, K., et al. (2018). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13336-13345. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-nitrobenzoate. PubChem. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]

-

Claridge, T. D. W., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-36. Available at: [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

-

University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Aryal, S. (2022, January 12). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

Introduction: The Role of Ethyl 3-amino-5-nitrobenzoate in Modern Synthesis

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-5-nitrobenzoate

This compound is a key intermediate in synthetic organic and medicinal chemistry. Its unique trifunctionalized aromatic scaffold, featuring an electron-donating amino group, an electron-withdrawing nitro group, and an ester moiety, makes it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents[1]. Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide provides an in-depth analysis of the expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) data for this compound, offering both predictive interpretation based on established principles and detailed protocols for data acquisition.

Part 1: Interrogating Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint. For a molecule like this compound, IR spectroscopy allows for the simultaneous confirmation of its three critical functional groups.

Predicted IR Absorption Data and Interpretation

The IR spectrum of this compound is predicted to be rich with distinct, identifiable peaks. The interpretation relies on correlating observed absorption bands with known vibrational frequencies for specific functional groups, drawing from extensive spectroscopic libraries and literature on analogous compounds such as aromatic amines, nitro-compounds, and esters[2][3][4].

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment | Rationale and Expert Insights |

| 3450 - 3300 | Medium, Sharp (Two Bands) | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary (R-NH₂) amine, arising from the symmetric and asymmetric stretching modes of the N-H bonds. Their sharpness helps distinguish them from the typically broad O-H stretch of alcohols[5][6][7]. |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Benzene Ring | These absorptions, appearing just above 3000 cm⁻¹, are characteristic of C(sp²)-H bonds on the aromatic ring. |

| 2980 - 2850 | Medium to Weak | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | These peaks correspond to the stretching vibrations of the C(sp³)-H bonds in the ethyl portion of the ester. |

| ~1720 | Strong, Sharp | C=O Stretch | Ethyl Ester (-COOEt) | This is one of the most prominent and reliable peaks in the spectrum. The strong dipole moment of the carbonyl bond results in a very intense absorption. Its position is characteristic of an aromatic ester. |

| 1620 - 1580 | Medium | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine group[5][6]. It can sometimes overlap with aromatic C=C stretching bands. |

| 1550 - 1475 | Strong | Asymmetric N-O Stretch | Aromatic Nitro (-NO₂) | The nitro group gives rise to two very strong and characteristic stretching vibrations. This asymmetric stretch is typically the more intense of the two and is a clear indicator of the -NO₂ group[3][4][8]. |

| 1360 - 1290 | Strong | Symmetric N-O Stretch | Aromatic Nitro (-NO₂) | This second strong absorption, at a lower wavenumber, is due to the symmetric stretching of the N-O bonds. The presence of both strong bands is definitive evidence for the nitro functionality[3][4][8]. |

| 1300 - 1200 | Strong | Asymmetric C-O Stretch | Ethyl Ester (-COOEt) | This peak corresponds to the stretching of the C-O single bond between the carbonyl carbon and the ethoxy oxygen. It is typically strong for esters. |

| ~1100 | Medium | Symmetric C-O Stretch | Ethyl Ester (-COOEt) | This absorption arises from the stretching of the O-C bond of the ethyl group. |

Experimental Protocol: Acquiring the IR Spectrum

A high-quality IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum has been collected.

-

Sample Preparation: Place a small, representative amount (typically a few milligrams) of dry this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Scanning: Collect the spectrum. A typical experiment involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Data Processing: Process the resulting interferogram with a Fourier transform. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Part 2: Elucidating Molecular Weight and Structure via Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern provides a detailed structural puzzle that can be pieced together to confirm the molecule's identity.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis begins with identifying the molecular ion peak (M⁺•), which corresponds to the intact molecule with one electron removed.

-

Molecular Formula: C₉H₁₀N₂O₄

-

Molecular Ion Peak (M⁺•): Expected at m/z 210 .

-

Nitrogen Rule: The molecule contains an even number of nitrogen atoms (2), so the molecular ion peak is expected to have an even nominal mass, which is consistent with m/z 210[10].

Following ionization, the molecular ion will undergo fragmentation, with bond cleavage occurring at the weakest points and leading to the formation of stable neutral molecules or radicals. The major predicted fragmentation pathways are detailed below.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Table of Predicted Mass Fragments

| m/z | Proposed Fragment Structure | Neutral Loss | Mechanistic Rationale |

| 210 | [C₉H₁₀N₂O₄]⁺• | - | Molecular Ion (M⁺•) |

| 182 | [C₇H₆N₂O₄]⁺• | C₂H₄ (28 Da) | Loss of ethylene via a rearrangement process, likely a McLafferty-type rearrangement if sterically feasible, or another hydrogen transfer mechanism. Results in the 3-amino-5-nitrobenzoic acid radical cation. |

| 165 | [C₇H₅N₂O₃]⁺ | •OC₂H₅ (45 Da) | This is a very common and characteristic fragmentation for ethyl esters, involving the homolytic cleavage of the C-O bond adjacent to the carbonyl (α-cleavage)[10]. The resulting acylium ion is resonance-stabilized. |

| 164 | [C₉H₁₀N₁O₂]⁺ | •NO₂ (46 Da) | Cleavage of the C-N bond, releasing a nitro radical. This is a common loss for aromatic nitro compounds. |

| 135 | [C₇H₅N₁O₂]⁺ | •NO (30 Da) from m/z 165 | The acylium ion at m/z 165 can subsequently lose nitric oxide, a common fragmentation for nitro-aromatic cations. |

| 119 | [C₇H₅N₁O₁]⁺ | •NO₂ (46 Da) from m/z 165 | The acylium ion at m/z 165 can also lose a nitro radical, leading to this fragment. |

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system, which provides separation and subsequent ionization.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC Method:

-

Injector: Set to 250°C, split mode (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Acquisition: Inject 1 µL of the sample solution into the GC-MS. The software will record the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Data Analysis: Identify the analyte peak in the TIC. Extract and analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the observed pattern to the predicted fragmentation.

Integrated Analytical Workflow

The comprehensive characterization of this compound involves a logical flow of experiments and data interpretation.

Caption: General workflow for the spectroscopic characterization of a synthetic intermediate.

Conclusion

The structural confirmation of this compound is reliably achieved through the complementary techniques of IR spectroscopy and mass spectrometry. IR analysis provides definitive evidence for the presence of the primary amine, nitro, and ethyl ester functional groups through their characteristic vibrational absorptions. Mass spectrometry confirms the molecular weight via the molecular ion peak at m/z 210 and corroborates the structure through predictable fragmentation patterns, most notably the loss of an ethoxy radical (m/z 165) and a nitro radical (m/z 164). Together, these spectral data provide a robust and self-validating analytical package for researchers and drug development professionals, ensuring the identity and purity of this critical synthetic building block.

References

-

Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. Available at: [Link]

-

Abrego, Z. et al. (2018). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]

-

Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 3273-3277. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38-41. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (1969). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 41(3), 517-520. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-amino-, methyl ester. Retrieved from [Link]

-

Chemsrc. (2024). This compound | CAS#:10394-67-9. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-amino-3-iodo-5-nitro-benzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 3-nitrobenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | CAS#:10394-67-9 | Chemsrc [chemsrc.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-Amino-5-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of ethyl 3-amino-5-nitrobenzoate (CAS No. 10394-67-9), a key intermediate in synthetic organic chemistry and drug discovery.[1] Possessing a unique molecular architecture with both an electron-donating amino group and an electron-withdrawing nitro group, this compound serves as a versatile precursor for the synthesis of complex heterocyclic systems and novel pharmacologically active molecules.[1] A thorough understanding of its solubility and stability is paramount for its effective use in process development, formulation, and quality control.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds, safety data sheets, and fundamental chemical principles.[2] Crucially, it provides detailed, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratory settings.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and literature sources.

| Property | Value | Source(s) |

| CAS Number | 10394-67-9 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Melting Point | 156-158 °C (crude), 161-163 °C (recrystallized from ethanol) | [3] |

| Appearance | Pale yellow crystalline solid | [3] |

| IUPAC Name | This compound | [2] |

Solubility Profile

The presence of both a polar amino group and a nitro group, along with a relatively nonpolar ethyl ester and benzene ring, suggests a nuanced solubility profile. It is expected to be sparingly soluble in water and more soluble in polar organic solvents.

Causality Behind Solvent Selection for Solubility Determination

The choice of solvents for solubility determination should be guided by the potential applications of the compound. For synthetic chemistry, solvents like ethanol, ethyl acetate, and dichloromethane are common. For formulation development, a wider range of pharmaceutically acceptable solvents would be investigated.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various solvents.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, purified water)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

Caption: Predicted hydrolytic degradation pathway.

Thermal Stability

Based on safety data sheet information for related compounds and general principles of thermal decomposition of nitroaromatics, this compound is expected to be stable at recommended storage temperatures but will decompose at elevated temperatures. [2]Hazardous decomposition products are likely to include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [2]The presence of the nitro group can make the compound energetic, and thermal analysis is crucial to understand its decomposition profile.

Photostability

Nitroaromatic compounds can be susceptible to photodegradation. While specific photostability data for this compound is not available, exposure to UV light could potentially lead to the reduction of the nitro group or other complex photochemical reactions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Principle: The compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate its degradation. The resulting degradation products are then analyzed.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled oven

-

Photostability chamber

Workflow Diagram:

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

-

Acidic Degradation: Dissolve the compound in a suitable solvent and add HCl to a final concentration of 0.1 M. Heat the solution (e.g., at 60 °C) for a specified period.

-

Basic Degradation: Dissolve the compound and add NaOH to a final concentration of 0.1 M. Heat as in the acidic degradation.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At appropriate time points, withdraw samples, quench the degradation process if necessary (e.g., by neutralization), and analyze by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify any degradation products.

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by measuring the UV spectrum of the compound (typically in the range of 254 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

Conclusion

This compound is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its physicochemical properties. While quantitative solubility and stability data are not extensively published, this guide provides the theoretical framework and practical, detailed protocols for researchers to determine these critical parameters. The provided experimental designs for solubility determination and forced degradation studies represent self-validating systems that will generate reliable data for process optimization, formulation development, and ensuring the quality and consistency of this important chemical compound.

References

- Google Patents.

-

Erowid. Aromatic Allylation via Diazotization: Metal-Free C-C Bond Formation. [Link]

- Google Patents. US3067237A - Lower-alkyl mono-or bis-(alkanesulfonamido...

Sources

regioselectivity in the synthesis of substituted nitrobenzoates

An In-Depth Technical Guide to Regioselectivity in the Synthesis of Substituted Nitrobenzoates

Authored by: Gemini, Senior Application Scientist

Abstract

The regioselective nitration of substituted benzoates is a foundational process in synthetic organic chemistry, pivotal for the creation of key intermediates in pharmaceuticals, agrochemicals, and materials science. The precise placement of a nitro group on the aromatic ring is not a matter of chance but is governed by a complex interplay of electronic and steric effects exerted by the substituents already present. This guide provides a comprehensive exploration of the principles dictating this selectivity. We will delve into the mechanistic underpinnings of electrophilic aromatic substitution, analyze the directing effects of various functional groups, and present a logical framework for predicting regiochemical outcomes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights to aid in the rational design and optimization of synthetic routes involving substituted nitrobenzoates.

The Strategic Importance of Regiocontrolled Nitration

Substituted nitrobenzoates are versatile chemical building blocks. The nitro group, a strong electron-withdrawing group, can be readily transformed into other functional groups, most notably amines, which are ubiquitous in biologically active molecules.[1] The ester functionality provides a convenient handle for further synthetic manipulations, such as hydrolysis, amidation, or reduction. Consequently, the ability to control the specific position of nitration on a substituted benzoate ring is of paramount importance for the efficient synthesis of complex target molecules. The challenge lies in navigating the directing effects of the existing substituents to achieve the desired isomer with high yield and purity.

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The nitration of an aromatic ring is a classic example of an Electrophilic Aromatic Substitution (EAS) reaction.[2] The process is typically initiated by combining concentrated nitric acid (HNO₃) with a stronger acid, usually sulfuric acid (H₂SO₄).[1][3] This "mixed acid" system generates the potent electrophile, the nitronium ion (NO₂⁺).[3][4]

The mechanism proceeds in three key stages:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1]

-

Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The formation of this intermediate is almost always the rate-determining step.[4]

-

Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the stable aromatic system.[3]

Caption: Logical workflow for predicting regioselectivity.

Data Presentation: Regioselectivity in Action

The following table summarizes experimentally observed isomer distributions for the nitration of various substituted benzoic acids and esters, illustrating the principles discussed.

| Substrate | Substituent 1 (Position) | Substituent 2 (Position) | Major Product(s) | Isomer Distribution (%) |

| Methyl Benzoate | -COOCH₃ (C1) | - | Methyl 3-nitrobenzoate | ortho: ~1-2%, meta: ~81-85% , para: ~1% [5][6] |

| Toluene | -CH₃ (C1) | - | Mononitrotoluenes | para: ~79% , ortho: low, meta: low [7] |

| Nitrobenzene | -NO₂ (C1) | - | Dinitrobenzenes | ortho: 6%, meta: 93% , para: 1% [8] |

| p-Toluic Acid | -COOH (C1) | -CH₃ (C4) | 4-Methyl-3-nitrobenzoic acid | ortho to -CH₃ / meta to -COOH [9] |

| m-Toluic Acid | -COOH (C1) | -CH₃ (C3) | 2-Methyl-3-nitrobenzoic acid | ortho to -CH₃ / ortho to -COOH [10] |

Experimental Protocol: Nitration of Methyl Benzoate

This protocol describes a standard laboratory procedure for the nitration of methyl benzoate to yield predominantly methyl 3-nitrobenzoate. [6]The self-validating nature of this protocol lies in the expected physical properties (melting point) of the major product, which confirms the regioselectivity.

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Methodology

-

Preparation of the Nitrating Mixture:

-

In a flask, carefully add 12.5 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-10 °C.

-

Slowly and with constant stirring, add 12.5 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture cold. Causality: This exothermic reaction generates the nitronium ion. Pre-cooling and slow addition are critical to control the temperature and prevent runaway reactions.

-

-

Dissolution of the Substrate:

-

In a separate, larger reaction flask (e.g., 200 mL round-bottom) equipped with a mechanical stirrer, place 20.4 g (0.15 mol) of pure methyl benzoate. [6] * Cool this flask in an ice bath and slowly add 40 mL of concentrated sulfuric acid. Stir until the methyl benzoate is fully dissolved. Maintain the temperature below 10 °C. Causality: Sulfuric acid serves as the solvent and is required for the generation of the nitronium ion in the next step.

-

-

Nitration Reaction:

-

Slowly add the cold nitrating mixture dropwise from a dropping funnel to the stirred solution of methyl benzoate.

-

Crucially, maintain the reaction temperature between 0 °C and 10 °C throughout the addition. The addition should take approximately 30-45 minutes. Causality: Maintaining a low temperature is essential to prevent over-nitration (dinitration) and to control the reaction rate.

-

-

Reaction Completion and Workup:

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly and carefully over a large amount of crushed ice (approx. 200-300 g) in a beaker.

-

The crude product, methyl 3-nitrobenzoate, will precipitate as a solid.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with several portions of cold water to remove residual acid.

-

To neutralize any remaining acid, wash the solid with a small amount of cold, dilute sodium bicarbonate solution, followed by another wash with cold water.

-

Recrystallize the crude product from an appropriate solvent, such as methanol, to obtain the pure methyl 3-nitrobenzoate. [6]The expected melting point of the pure product is 78 °C.

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Directing Effects | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitration - Wikipedia [en.wikipedia.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

A Technical Guide to Ethyl 3-Amino-5-Nitrobenzoate: The Interplay of Electron-Donating and -Withdrawing Groups

Abstract

Ethyl 3-amino-5-nitrobenzoate is a pivotal intermediate in organic synthesis, finding extensive application in the development of pharmaceuticals, dyes, and advanced materials.[1][2][3] Its utility stems from a unique molecular architecture featuring an electron-donating amino group (-NH2) and two electron-withdrawing groups—a nitro group (-NO2) and an ethyl ester (-COOEt)—on a single aromatic scaffold. This guide provides an in-depth analysis of the electronic interplay between these competing functionalities. We will explore how this "push-pull" dynamic, arranged in a meta-configuration, governs the molecule's synthesis, regioselectivity, chemical reactivity, and spectroscopic properties. This document serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage the distinct characteristics of this versatile building block.

The Molecular Architecture: An Electronic Tug-of-War

The chemical behavior of this compound is fundamentally dictated by the electronic effects of its three substituents on the benzene ring. These effects can be dissected into two primary components: the inductive effect and the resonance (or mesomeric) effect.[4]

-

Amino Group (-NH2): As an electron-donating group (EDG), the amino group's influence is twofold. It exerts a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon.[4] However, this is overwhelmingly surpassed by its powerful electron-donating resonance effect (+M), where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system.[4][5] This donation significantly increases electron density at the ortho and para positions, making the amino group a strong activating, ortho/para-director in electrophilic aromatic substitution (EAS).[6][7]

-

Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group (EWG). It exhibits both a strong inductive (-I) and a strong resonance (-M) effect, pulling electron density from the aromatic ring.[8][9] This renders the ring significantly less nucleophilic and therefore "deactivated" towards EAS.[10] The withdrawal of electron density is most pronounced at the ortho and para positions, which makes the nitro group a meta-director.[5][7]

-

Ethyl Ester Group (-COOEt): Similar to the nitro group, the ethyl ester is an electron-withdrawing group, operating through both -I and -M effects. It is a deactivating, meta-directing group.[1]

The unique 1,3,5-substitution pattern places the strong EDG (-NH2) meta to the strong EWG (-NO2) and the secondary EWG (-COOEt). This "meta-push-pull" arrangement prevents the direct through-conjugation seen in para-substituted systems (like p-nitroaniline), leading to a more nuanced electronic landscape.[11] While direct resonance charge transfer from the amino to the nitro group is impeded, their combined inductive and resonance effects create distinct regions of electron-richness and deficiency across the molecule, governing its reactivity and spectroscopic signature.

The quantitative influence of these groups can be approximated using Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene derivative.[12]

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -NH₂ | meta | -0.04 | Weakly Electron-Donating[13] |

| -NO₂ | meta | +0.73 | Strongly Electron-Withdrawing[13] |

| -COOEt | meta | +0.33 (for -COOCH₃) | Moderately Electron-Withdrawing[13] |

These values confirm the powerful electron-withdrawing nature of the nitro group and the relatively weak donating effect of the amino group when positioned meta to the reaction center.